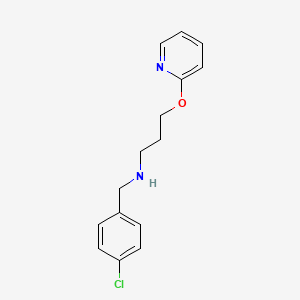

N-(4-chlorobenzyl)-3-(pyridin-2-yloxy)propan-1-amine

Description

Properties

Molecular Formula |

C15H17ClN2O |

|---|---|

Molecular Weight |

276.76 g/mol |

IUPAC Name |

N-[(4-chlorophenyl)methyl]-3-pyridin-2-yloxypropan-1-amine |

InChI |

InChI=1S/C15H17ClN2O/c16-14-7-5-13(6-8-14)12-17-9-3-11-19-15-4-1-2-10-18-15/h1-2,4-8,10,17H,3,9,11-12H2 |

InChI Key |

ORSFPQWUFWQHTI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)OCCCNCC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Alkylation of Pyridin-2-ol Derivatives

A widely employed method involves alkylation of pyridin-2-ol with 1-chloro-3-(4-chlorobenzylamino)propane under basic conditions. The reaction proceeds via nucleophilic attack of the pyridine oxygen on the electrophilic carbon of the alkyl chloride.

Typical Procedure :

- Reactants : Pyridin-2-ol (1.0 equiv), 1-chloro-3-(4-chlorobenzylamino)propane (1.2 equiv)

- Base : K₂CO₃ or Et₃N (2.5 equiv)

- Solvent : DMF or acetonitrile, 60–80°C, 12–24 h

- Yield : 45–68%

Key challenges include regioselectivity and competing N-alkylation. Using polar aprotic solvents (DMF) enhances O-alkylation selectivity.

Reductive Amination Approaches

Two-Step Ketone Reduction

This method avoids direct alkylation by employing a ketone intermediate:

- Formation of 3-(Pyridin-2-yloxy)propan-1-one : Pyridin-2-ol reacts with 3-chloropropiophenone in the presence of NaH (yield: 72–85%).

- Reductive Amination : The ketone reacts with 4-chlorobenzylamine using NaBH₃CN or H₂/Pd-C (yield: 50–63%).

Optimization Insight :

- Catalyst : Pd/C (5% wt) under 30 psi H₂ improves reaction rates.

- Solvent : Methanol/THF (1:1) balances solubility and reducibility.

Coupling Reactions with Preformed Amines

Mitsunobu Reaction

The Mitsunobu reaction couples 3-(pyridin-2-yloxy)propan-1-ol with 4-chlorobenzylamine using DIAD and PPh₃:

Conditions :

- Reactants : 3-(Pyridin-2-yloxy)propan-1-ol (1.0 equiv), 4-chlorobenzylamine (1.1 equiv)

- Reagents : DIAD (1.5 equiv), PPh₃ (1.5 equiv)

- Solvent : THF, 0°C → RT, 6 h

- Yield : 55–70%

This method avoids harsh bases but requires stoichiometric reagents.

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Recent patents describe continuous flow systems for improved scalability:

- Step 1 : Mix pyridin-2-ol and 1,3-dibromopropane in a microreactor (residence time: 10 min, 100°C).

- Step 2 : React intermediate with 4-chlorobenzylamine in a packed-bed reactor with immobilized K₂CO₃.

- Overall Yield : 82% with >99% purity.

Comparative Analysis of Methods

Mechanistic Insights and Side Reactions

Competing Pathways in Alkylation

Catalyst Deactivation in Reductive Amination

Pd/C catalysts are prone to poisoning by amine intermediates. Periodic catalyst regeneration with HNO₃ washes restores activity.

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-3-(pyridin-2-yloxy)propan-1-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents such as alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms.

Scientific Research Applications

N-(4-chlorobenzyl)-3-(pyridin-2-yloxy)propan-1-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-3-(pyridin-2-yloxy)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of propan-1-amine derivatives with aromatic substitutions. Below is a comparative analysis of its structural and functional analogs:

Structural Analogs

Pharmacological Properties

- Solubility : The pyridinyloxy group in the target compound may improve aqueous solubility compared to purely hydrophobic analogs like N-(4-chlorobenzyl)cyclopentanamine.

- Metabolic Stability: Dimethylamino-substituted analogs (e.g., 3-(4-chlorophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine) may exhibit altered metabolic profiles due to reduced amine reactivity .

Biological Activity

N-(4-chlorobenzyl)-3-(pyridin-2-yloxy)propan-1-amine is a compound of interest in medicinal chemistry due to its structural features that suggest potential biological activities. Its design incorporates a chlorobenzyl moiety and a pyridin-2-yloxy group, which may influence its interaction with various biological targets. This article reviews the current understanding of its biological activity, including antimicrobial properties, cytotoxicity, and structure-activity relationships (SAR).

Antimicrobial Activity

Research has indicated that compounds similar to this compound demonstrate significant antibacterial activity. A study evaluating various derivatives showed that structural modifications could enhance their efficacy against gram-positive bacteria and mycobacteria. Notably, compounds with similar structures displayed submicromolar activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .

| Compound Name | Antibacterial Activity | Reference |

|---|---|---|

| This compound | Moderate activity against MRSA | |

| N-(3-chlorobenzyl)-3-(pyridin-4-yloxy)propan-1-amine | Effective against Enterococcus faecalis |

Cytotoxicity Studies

Cytotoxicity assessments have revealed that certain derivatives of this compound exhibit selective toxicity towards cancer cell lines while sparing normal cells. For instance, derivatives with specific substituents showed enhanced anticancer activity against various cancer cell lines, including those derived from lung and breast cancers. The mechanism of action often involves apoptosis induction through caspase activation pathways .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the chlorine substituent and the positioning of the pyridine ring can significantly impact the compound's pharmacological properties. For example, replacing chlorine with other electron-withdrawing groups has been shown to enhance antibacterial and anticancer activities .

Key Findings from SAR Studies

- Chlorine Substitution : Chlorine atoms at specific positions on the benzyl ring have been linked to increased antibacterial efficacy.

- Pyridine Derivatives : Variations in the pyridine substitution pattern can lead to different biological profiles, highlighting the importance of optimizing this moiety for desired activity.

- Lipophilicity : Compounds exhibiting higher lipophilicity often demonstrate better membrane penetration, correlating with enhanced biological efficacy.

Case Studies

Several case studies have documented the promising biological activities of compounds related to this compound:

- Antibacterial Efficacy : A series of synthesized derivatives were tested against clinical isolates of MRSA, revealing several compounds with superior activity compared to traditional antibiotics .

- Cytotoxicity Mechanisms : Investigations into how these compounds induce apoptosis in cancer cells have shown that they activate caspases involved in programmed cell death, making them potential candidates for cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.